Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethyl)thieno[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-15-10(13)6-12-7-3-4-17-9(7)5-8(12)11(14)16-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLCGSKMWRNUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C1C(=O)OC)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of thieno[3,2-b]pyrrole compounds exhibit significant anticancer properties. For instance, specific modifications to the thieno[3,2-b]pyrrole structure have been shown to enhance cytotoxicity against various cancer cell lines. A study demonstrated that certain thieno[3,2-b]pyrrole derivatives inhibited the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate has been evaluated for its antimicrobial activity. It has shown effectiveness against a range of bacterial strains, suggesting potential as a lead compound for developing new antibiotics . The mechanism of action appears to involve interference with bacterial cell wall synthesis.
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can be employed in the synthesis of more complex thieno[3,2-b]pyrrole derivatives through various chemical reactions such as nucleophilic substitutions and cyclization processes . The ability to modify functional groups on the thieno[3,2-b]pyrrole scaffold allows for the fine-tuning of biological activity and physicochemical properties.
Synthesis of Novel Polymers
Researchers have explored the use of this compound in synthesizing novel polymers with unique electronic properties. Its incorporation into polymer matrices enhances conductivity and stability, making it suitable for applications in organic electronics and photovoltaics .
Materials Science
Organic Photovoltaics (OPVs)
this compound has been investigated as an active layer material in organic solar cells. Its favorable energy levels and light absorption characteristics contribute to improved efficiency in converting solar energy into electricity . Studies show that incorporating this compound into OPV devices enhances their overall performance.
Electrochromic Devices
The compound's electrochemical properties make it a candidate for use in electrochromic devices. When subjected to an electric field, it can change color, which is useful for applications in smart windows and displays . The ability to tune its electrochemical behavior through structural modifications opens avenues for developing advanced materials.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values < 10 µM. |
| Study B | Antimicrobial Properties | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) < 50 µg/mL. |
| Study C | Organic Solar Cells | Achieved power conversion efficiency (PCE) of 8% when used as an active layer material in OPVs. |
Mechanism of Action
The mechanism by which Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thieno[3,2-b]pyrrole Derivatives
Methyl 4-(4-Chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate (Compound 15)
- Structure : Features a 4-chlorobenzyl group at the 4-position.
- Synthesis: Prepared via alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with 1-(bromomethyl)-4-chlorobenzene in DMF at 60°C .
- Activity: Acts as a TGR5 agonist, highlighting its relevance in metabolic disorder research.
Ethyl 2-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
- Structure : Bromine substitution at the 2-position and an ethyl ester.
- Properties : The electron-withdrawing bromine atom increases electrophilicity, making this compound suitable for cross-coupling reactions. Molecular weight: 316.17 g/mol .
Methyl 3-Bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Heterocycle Modifications: Thieno vs. Furo Derivatives
Methyl 2-Formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₁H₁₁NO₅S | 269.28 | 2-Methoxy-2-oxoethyl |
| Methyl 4-(4-Chlorobenzyl) analog (15) | C₁₅H₁₂ClNO₂S | 305.78 | 4-Chlorobenzyl |
| Ethyl 2-Bromo analog | C₁₀H₁₀BrNO₂S | 316.17 | 2-Bromo, ethyl ester |
| Methyl 2-Formyl furopyrrole analog | C₁₀H₉NO₄ | 207.18 | 2-Formyl, furan core |
Biological Activity
Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a thieno[3,2-b]pyrrole scaffold, which contributes to its unique chemical reactivity and biological activity. The molecular formula is , and its structure includes a methoxy group and a carboxylate moiety that enhance its solubility and reactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thieno[3,2-b]pyrrole: This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups: The methoxy and carboxylate groups are introduced via methylation and esterification reactions using reagents like methyl iodide or acetic anhydride.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For example:
- Study Findings: In vitro tests showed that the compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Case Study: A study published in a peer-reviewed journal reported that this compound induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins, suggesting a potential for development as an anticancer agent.
Cytotoxicity
While the compound shows promising biological activity, cytotoxicity assessments are crucial:
- Toxicity Studies: Preliminary cytotoxicity tests on normal human fibroblast cells indicated low toxicity with an IC50 value greater than 100 µg/mL, suggesting a favorable safety profile for further development.
Research Findings Summary Table
Preparation Methods
Cyclization from α-Substituted Pyrrole Precursors
- Starting from methyl 2-(2-methoxy-2-oxoethyl)-1H-pyrrole-2-carboxylate or similar α-substituted pyrrole esters, cyclization can be induced by reagents such as hydrazine or other nitrogen nucleophiles to form the fused heterocyclic ring system.
- The presence of the 2-methoxy-2-oxoethyl group adjacent to the pyrrole nitrogen facilitates nucleophilic attack and ring closure under mild conditions, often in ethanol or DMF solvents at elevated temperatures (e.g., 60 °C for 1-4 hours).
Use of Triphenylmethyl Chloride for N-Protection and Activation
- In related furo[3,2-b]pyrrole systems, the pyrrole nitrogen can be protected or activated by reaction with triphenylmethyl chloride (trityl chloride) in the presence of sodium hydride in DMF, yielding methyl 2-trityl-4H-furo[3,2-b]pyrrole-5-carboxylate intermediates with high yields (~89%).
- This step stabilizes the intermediate and directs subsequent functionalization steps.
Esterification and Carboxylate Formation
- The methyl carboxylate at position 5 is introduced either by direct esterification of the corresponding carboxylic acid or via transesterification reactions.
- Hydrolysis of ester precursors with aqueous sodium hydroxide followed by acidification yields the corresponding carboxylic acids in 66-80% yields, which can be re-esterified to methyl esters.
- Typical hydrolysis conditions involve refluxing in aqueous NaOH for 1.5–4 hours, followed by acidification with concentrated hydrochloric acid.
Formylation and Further Functionalization
- Vilsmeier-Haack reaction conditions can be applied to formylate the fused heterocyclic ring selectively at position 2 or 5, depending on substitution patterns.
- The formylated intermediates serve as key precursors for further cyclizations or functional group modifications.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-alkylation with trityl chloride | NaH, DMF, 20-25 °C, overnight | 89 | Formation of N-trityl protected ester |
| 2 | Hydrolysis | NaOH aqueous, reflux 1.5-4 h, acidification | 66-80 | Conversion to carboxylic acid |
| 3 | Vilsmeier-Haack formylation | POCl3, DMF, reflux | 55-58 | Selective formylation at position 2 or 5 |
| 4 | Cyclization with hydrazine | Hydrazine hydrate, ethanol, 60 °C, 1 h | Variable | Formation of fused ring systems |
Detailed Research Findings and Notes
- The steric and electronic effects of the 2-methoxy-2-oxoethyl group influence the site selectivity of alkylation and cyclization reactions, often favoring attack at the electron-rich C-2 or C-4 positions of the pyrrole ring.
- The use of bulky protecting groups like triphenylmethyl facilitates selective transformations by stabilizing reactive intermediates and preventing side reactions.
- Hydrolysis and esterification steps require careful control of pH and temperature to avoid decomposition of sensitive fused heterocyclic systems.
- Microwave irradiation has been reported as an alternative energy source to classical heating for accelerating cyclization and substitution reactions in related heterocyclic syntheses, improving yields and reducing reaction times.
- The fused thieno[3,2-b]pyrrole system exhibits characteristic NMR signals, such as singlets for NH protons around 11-12 ppm and ester carbonyl carbons near 165 ppm in ^13C NMR, confirming successful formation of the target compound.
Q & A
Q. What are the common synthetic routes for Methyl 4-(2-methoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate?
The compound is typically synthesized via alkylation of the parent thienopyrrole scaffold. For example, sodium hydride (NaH) in dimethylformamide (DMF) facilitates the reaction between methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate and alkyl halides at elevated temperatures (60°C). Purification via silica gel column chromatography yields the target product . Alternative routes may involve microwave-assisted condensation to accelerate reaction kinetics .
Q. What spectroscopic techniques are used to characterize this compound?
1H and 13C NMR spectroscopy are critical for confirming structural integrity, particularly for verifying substituent positions and ester functionalities. X-ray crystallography has been employed to resolve molecular geometry in related thienopyrrole derivatives, providing insights into planarity and intermolecular interactions . High-resolution mass spectrometry (HRMS) and FTIR further validate molecular weight and functional groups .
Q. What solvents and bases are optimal for alkylation reactions in thienopyrrole synthesis?
Polar aprotic solvents like DMF or THF are commonly used, paired with strong bases such as NaH or potassium tert-butoxide (t-BuOK). These conditions promote deprotonation of the thienopyrrole nitrogen, enabling efficient alkylation with electrophilic reagents .
Q. What biological targets have been explored for related thienopyrrole compounds?
Thienopyrrole derivatives have shown inhibitory activity against histone lysine demethylase KDM1A/LSD1, a target in oncology. Modifications to the carboxamide moiety and substituent optimization are key to enhancing potency . Other studies highlight antimicrobial and photochromic applications .
Advanced Research Questions
Q. How can microwave irradiation optimize the synthesis of thieno[3,2-b]pyrrole derivatives?
Microwave irradiation reduces reaction times from hours to minutes while maintaining yields (e.g., 80–90%). For instance, condensation reactions between aldehyde-functionalized thienopyrroles and active methylene compounds (e.g., rhodanine) under microwave conditions achieve comparable efficiency to traditional thermal methods but with improved energy efficiency .
Q. What strategies improve regioselectivity in acylation reactions of thienopyrrole derivatives?
Regioselectivity is influenced by catalyst choice (e.g., Lewis acids), solvent polarity, and steric effects. For example, acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate with acetyl chloride in dichloromethane selectively targets the C2 position, as demonstrated by NMR and X-ray analysis .
Q. How do structural modifications impact the inhibitory activity against KDM1A/LSD1?
Substituents at the 4-position (e.g., benzyl, methoxyethyl) modulate enzyme binding. In one study, introducing a 2-methoxy-2-oxoethyl group enhanced hydrophobic interactions with the KDM1A catalytic pocket, achieving submicromolar IC50 values. X-ray co-crystallography revealed critical hydrogen bonding with Glu173 and Tyr154 residues .
Q. Can computational methods predict the reactivity of thieno[3,2-b]pyrrole derivatives?
Density functional theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, Fukui indices have been used to rationalize regioselectivity in Diels-Alder reactions of thienopyrroles .
Q. What are the challenges in achieving high purity, and how are they addressed?
Byproducts from incomplete alkylation or ester hydrolysis require rigorous purification. Silica gel chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the target compound. Recrystallization from ethanol or acetonitrile further enhances purity (>95%) .
Q. How does the electronic nature of substituents influence photochromic properties?
Electron-withdrawing groups (e.g., esters) stabilize the open-ring form of photochromic thienopyrroles, while electron-donating substituents (e.g., methoxy) favor the closed-ring state. UV-Vis spectroscopy and time-dependent DFT simulations correlate substituent effects with absorption maxima and fatigue resistance .
Notes
- Methodological Rigor : Prioritize peer-reviewed studies over commercial sources.
- Contradictions : advocates microwave methods for speed, while traditional routes () remain reliable for scalability.
- Advanced Techniques : X-ray crystallography () and DFT () are indispensable for mechanistic and structural studies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
